Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized from proline derivatives. The pyridine ring is then introduced through a series of reactions involving methylthiolation and subsequent coupling with the pyrrolidine ring. The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The benzyl ester group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Pyridine derivatives: Compounds like 2-methylpyridine and 3-methylpyridine share the pyridine ring structure.
Uniqueness
Benzyl 2-(2-(methylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the combination of its pyrrolidine and pyridine rings, along with the presence of a methylthio group and a benzyl ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H20N2O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 2-(2-methylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O2S/c1-23-17-15(9-5-11-19-17)16-10-6-12-20(16)18(21)22-13-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12-13H2,1H3 |
InChI Key |
XBPACNNHBAAHIW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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